

Unveiling the Efficacy of BM 15766 Sulfate: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **BM 15766 sulfate**

Cat. No.: **B3290633**

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For researchers in drug development and lipid metabolism, **BM 15766 sulfate** stands as a potent and specific inhibitor of 7-dehydrocholesterol reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. This guide provides a comprehensive comparison of **BM 15766 sulfate** with other cholesterol-lowering agents, supported by peer-reviewed experimental data, to facilitate informed decisions in research applications.

BM 15766 sulfate's targeted mechanism of action, the inhibition of DHCR7, leads to a significant reduction in cellular cholesterol levels and a concurrent accumulation of its precursor, 7-dehydrocholesterol (7-DHC). This unique biochemical profile makes it an invaluable tool for studying the physiological roles of cholesterol and for creating *in vitro* and *in vivo* models of Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene.

Performance Comparison: BM 15766 Sulfate vs. Alternatives

To objectively evaluate the performance of **BM 15766 sulfate**, this guide compares it with two major classes of cholesterol synthesis inhibitors: another DHCR7 inhibitor, AY-9944, and statins, which inhibit the upstream enzyme HMG-CoA reductase.

Head-to-Head with AY-9944

Both BM 15766 and AY-9944 are specific inhibitors of DHCR7 and are often used to induce animal models of SLOS. While both effectively reduce cholesterol and increase 7-DHC levels, their potency and potential off-target effects can differ.

Parameter	BM 15766 Sulfate	AY-9944	Reference
Effect on Serum Cholesterol in Rats	Dose-dependent reduction	Dose-dependent reduction	[1] [2]
Effect on Serum 7-DHC in Rats	Significant, dose-dependent increase	Significant, dose-dependent increase	[1] [2]
Teratogenic Effects in Rats	Induces holoprosencephaly spectrum of malformations	Induces holoprosencephaly	[1] [2]

Note: A direct quantitative comparison of potency from a single study is not readily available in the public domain. The provided data is based on separate studies investigating the effects of each compound.

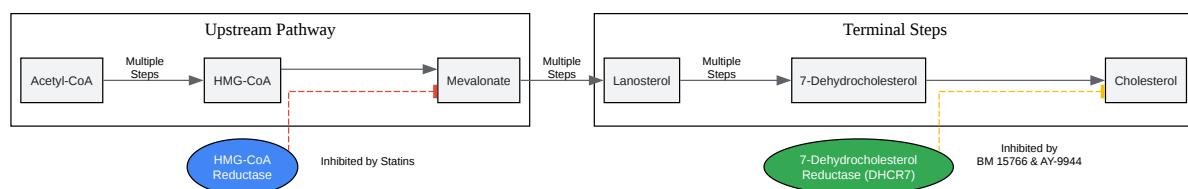
Comparison with Statins (e.g., Lovastatin)

Statins, such as lovastatin, represent a different class of cholesterol-lowering agents that act earlier in the biosynthesis pathway by inhibiting HMG-CoA reductase. This leads to a broader impact on the synthesis of other isoprenoid molecules derived from mevalonate.

Feature	BM 15766 Sulfate	Lovastatin	Reference
Target Enzyme	7-Dehydrocholesterol Reductase (DHCR7)	HMG-CoA Reductase	[3][4]
Primary Biochemical Effect	Decreased Cholesterol, Increased 7-DHC	Decreased Mevalonate and downstream products (including cholesterol)	[3][4]
Effect on Isoprenoid Synthesis	No direct effect	Decreased	[4]
IC50 for Cholesterol Synthesis Inhibition	Not directly available in a comparable model	~27.0 nM (in human granulosa cells)	[5]

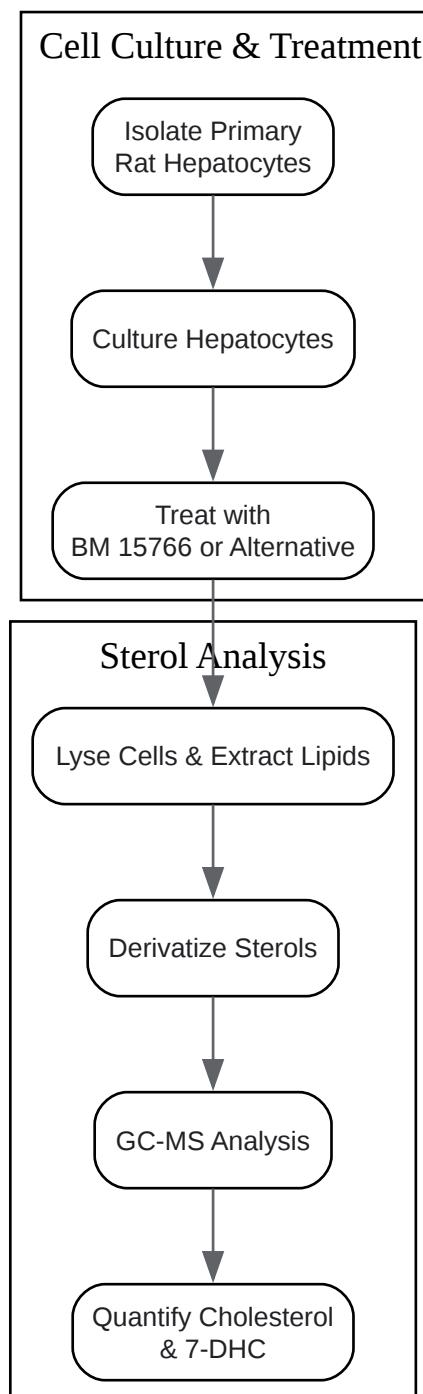
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and DHCR7 inhibitors.



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